molecular formula C25H22N5NaO6S B1665125 Apalcillin sodium CAS No. 58795-03-2

Apalcillin sodium

Cat. No. B1665125
CAS RN: 58795-03-2
M. Wt: 543.5 g/mol
InChI Key: DIGBQDMXLUJMHN-TVXOXULGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Apalcillin Sodium is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Apalcillin sodium is an organic sodium salt. It contains an apalcillin(1-).

Scientific Research Applications

Antibacterial Activity

Apalcillin sodium, a naphthydridine derivative of the broad-spectrum, semisynthetic ampicillin, exhibits significant antibacterial activity. It binds to and inactivates penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting the cross-linkage of peptidoglycans. This process weakens the bacterial cell wall, leading to cell lysis (Definitions, 2020). In vitro studies have shown that Apalcillin effectively inhibits the growth of bacteria like Staphylococcus aureus, Proteus mirabilis, Escherichia coli, and Klebsiella pneumoniae. It has been used clinically to treat acute or chronic purulent otitis media, with good outcomes in most cases and minimal side effects when applied locally (Iwasawa, 2011).

Drug Stability and Quality Control

Research on Apalcillin sodium also encompasses its stability and quality control. Studies have assessed the stability of Apalcillin sodium solutions, finding that its antibacterial activity, color, and pH remain stable under certain storage conditions. This stability is crucial for ensuring the drug's efficacy and safety in clinical applications (Ng Ying Kin, Lal, & Thavundayil, 2001). Additionally, there are efforts in developing and validating assays for determining the potency of ampicillin sodium in pharmaceutical preparations, highlighting the importance of accurate and reliable methods for quality control in the pharmaceutical industry (Tótoli & Salgado, 2013).

properties

CAS RN

58795-03-2

Product Name

Apalcillin sodium

Molecular Formula

C25H22N5NaO6S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t15-,17-,19+,23-;/m1./s1

InChI Key

DIGBQDMXLUJMHN-TVXOXULGSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Appearance

Solid powder

Other CAS RN

58795-03-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

apacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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